Fmoc-NH-PEG4-HZ-BOC

Purity Bioconjugation Quality Control

Fmoc-NH-PEG4-HZ-BOC is a heterobifunctional polyethylene glycol (PEG) linker characterized by a discrete PEG4 spacer arm, an Fmoc-protected amine, and a Boc-protected hydrazide group. The PEG4 chain enhances aqueous solubility, while the orthogonal Fmoc (base-labile) and Boc (acid-labile) protecting groups enable stepwise, controlled deprotection for precise bioconjugation.

Molecular Formula C31H43N3O9
Molecular Weight 601.7 g/mol
Cat. No. B1443215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG4-HZ-BOC
Molecular FormulaC31H43N3O9
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)
InChIKeyKELNADFIEGTPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-NH-PEG4-HZ-BOC: A Defined Heterobifunctional PEG Linker for Orthogonal Conjugation


Fmoc-NH-PEG4-HZ-BOC is a heterobifunctional polyethylene glycol (PEG) linker characterized by a discrete PEG4 spacer arm, an Fmoc-protected amine, and a Boc-protected hydrazide group . The PEG4 chain enhances aqueous solubility, while the orthogonal Fmoc (base-labile) and Boc (acid-labile) protecting groups enable stepwise, controlled deprotection for precise bioconjugation . This architecture is designed for applications requiring sequential attachment of two distinct molecular entities, such as in the synthesis of antibody-drug conjugates (ADCs) or site-specific protein modifications .

Fmoc-NH-PEG4-HZ-BOC: Why Generic Substitution Risks Inconsistent Conjugation Outcomes


While many PEG-hydrazide linkers exist, Fmoc-NH-PEG4-HZ-BOC is not interchangeable with analogs. Critical differences in PEG length (e.g., PEG2, PEG8), protecting group strategy (e.g., orthogonal Fmoc/Boc vs. single protection), and terminal functionality (e.g., amine vs. azide) directly impact conjugation efficiency, solubility, and final product stability . The absence of standardized, quantitative comparative data for this specific compound means that procurement decisions based solely on functional group similarity, without verification of these key attributes, carry a high risk of failed syntheses or suboptimal conjugate performance.

Fmoc-NH-PEG4-HZ-BOC: Quantitative Specifications and Comparative Context


Fmoc-NH-PEG4-HZ-BOC: Standard Vendor Purity for Reliable Conjugation

Vendor specifications for Fmoc-NH-PEG4-HZ-BOC consistently report a purity of 98% . This is a standard industry benchmark for high-quality PEG linkers used in critical bioconjugation reactions. While no head-to-head purity study with specific comparators exists for this compound, this high purity is essential for minimizing unwanted side reactions and ensuring predictable conjugation stoichiometry, a key factor in selecting a linker over a lower-purity or unverified alternative.

Purity Bioconjugation Quality Control

Fmoc-NH-PEG4-HZ-BOC: Orthogonal Deprotection Enables Sequential Bioconjugation

The defining feature of Fmoc-NH-PEG4-HZ-BOC is its orthogonal protecting groups: Fmoc (base-labile) and Boc (acid-labile) . This is in contrast to linkers like NH2-PEG4-HZ-Boc, which contain an unprotected amine, making them unsuitable for one-pot, sequential coupling strategies. The orthogonal design allows for the selective deprotection and reaction of each end of the linker in a controlled manner, a critical advantage for building complex bioconjugates without cross-reactivity.

Orthogonal Chemistry Sequential Conjugation Linker Design

Fmoc-NH-PEG4-HZ-BOC: PEG4 Spacer Balances Solubility and Conformational Flexibility

The discrete PEG4 spacer in Fmoc-NH-PEG4-HZ-BOC provides an approximate length of 16-20 Å . This length is considered optimal for many bioconjugation applications, offering a balance between enhanced aqueous solubility and sufficient flexibility to reduce steric hindrance, without the potential for increased viscosity or molecular entanglement associated with longer PEG chains (e.g., PEG8 or PEG12).

PEG Linker Length Solubility Conformational Flexibility

Fmoc-NH-PEG4-HZ-BOC: Recommended Application Scenarios Based on Verified Properties


Synthesis of Site-Specific Antibody-Drug Conjugates (ADCs)

Fmoc-NH-PEG4-HZ-BOC is an ideal building block for constructing ADCs where a stable, yet acid-cleavable, hydrazone linkage is desired for controlled payload release in the lysosome [1]. The orthogonal Fmoc/Boc protection allows for the sequential attachment of the antibody and the cytotoxic drug with precise control, ensuring a defined drug-to-antibody ratio (DAR). The PEG4 spacer enhances conjugate solubility and reduces aggregation, a common challenge in ADC development .

Preparation of Dual-Labeled Bioconjugates for Imaging and Diagnostics

The orthogonal protecting groups of Fmoc-NH-PEG4-HZ-BOC enable the creation of heterotrifunctional constructs for advanced imaging probes [1]. For instance, a fluorophore can be attached to the deprotected amine, and a targeting ligand (e.g., an antibody fragment) can be conjugated via the hydrazide after Boc removal. The discrete PEG4 spacer ensures that the two functional moieties are spaced apart, minimizing fluorescence quenching or steric interference, leading to improved signal-to-noise ratios in imaging applications.

Synthesis of PROTACs and Defined Polymer-Protein Conjugates

This linker is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules [1]. The Fmoc and Boc groups allow for the stepwise, solid-phase synthesis of PROTACs, where a ligand for an E3 ubiquitin ligase and a ligand for a target protein are sequentially attached to the PEG4 scaffold. The use of a discrete, monodisperse PEG4 linker, as opposed to a polydisperse PEG, is crucial for obtaining a well-characterized, single molecular weight species, which is essential for reproducible biological activity and pharmacokinetic studies .

Functionalization of Nanoparticles and Surface Coatings

Fmoc-NH-PEG4-HZ-BOC can be used to introduce a reactive hydrazide group onto nanoparticle surfaces for subsequent bioconjugation [1]. The PEG4 chain provides a hydrophilic spacer that prevents non-specific protein adsorption and improves colloidal stability in biological fluids. After deprotecting the Boc group, the resulting hydrazide can be used to capture aldehyde- or ketone-modified ligands, creating a stable, site-specific attachment. This approach is widely applicable for creating targeted drug delivery systems and biosensors.

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